3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole
Description
Properties
Molecular Formula |
C17H12N4O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-6-pyridin-4-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C17H12N4O3S/c1-2-13-14(24-10-23-13)7-12(1)22-9-16-19-20-17-21(16)8-15(25-17)11-3-5-18-6-4-11/h1-8H,9-10H2 |
InChI Key |
LNSAREYNAYWHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis
The synthesis of this heterocyclic compound generally involves a sequence of reactions starting from simpler precursors, progressing through key cyclization steps to form the fused thiazolotriazole core. The main routes include:
- Condensation of benzodioxolylmethyl derivatives with thiourea or thioamide precursors to establish the thiazole ring.
- Cyclization of heteroaromatic intermediates under basic or acidic conditions to form the fused heterocyclic core.
- Substituent introduction at specific positions via nucleophilic substitution or electrophilic aromatic substitution, particularly attaching the pyridinyl group.
Specific Reaction Pathways
a. Oxidative Cyclization Approach
A notable method involves the oxidation of a mercaptophenyl precursor to form a disulfide intermediate, followed by intramolecular cyclization:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Mercaptophenyl derivative + oxidant (e.g., Hydrogen peroxide) | Oxidation to disulfide |
| 2 | Intramolecular C-H bond functionalization | Ring closure to form the fused heterocycle |
| 3 | Purification via recrystallization | Isolation of final compound |
This approach is highlighted in recent literature, emphasizing high functional group tolerance and short reaction times, with yields often exceeding 70%.
b. Condensation and Cyclization of Precursors
Another common route involves condensation of 2-aminothiazole derivatives with aldehydes (e.g., benzodioxolylmethyl aldehyde) under reflux:
2-Aminothiazole derivative + benzodioxolylmethyl aldehyde → Cyclization under reflux → Final heterocycle
Reaction conditions typically include:
- Solvent: Ethanol or acetic acid
- Catalyst: Sodium hydroxide or acetic acid
- Temperature: Reflux (80–110°C)
- Time: 4–8 hours
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are employed to enhance yield, reproducibility, and safety. Optimization of parameters such as temperature (up to 150°C), pressure, and solvent systems (e.g., acetonitrile, dimethylformamide) ensures high throughput.
Reaction Mechanisms and Reagents
Key Reaction Types
- Oxidation : Conversion of mercaptophenyl groups to disulfides using oxidants like hydrogen peroxide or potassium permanganate.
- Cyclization : Intramolecular nucleophilic attack facilitated by base or heat, forming the fused heterocyclic ring.
- Substitution : Nucleophilic attack on electrophilic centers, introducing the pyridinyl group or other substituents.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Room temperature to reflux | High yields of disulfide intermediates |
| Cyclization | Sodium hydride, sodium hydroxide | Reflux in ethanol or toluene | Regioselectivity control |
| Substitution | Halogenated solvents, pyridine derivatives | Heating at 80–120°C | Selective attachment of pyridinyl groups |
Data Table: Reaction Conditions and Yields
Recent Research Discoveries and Innovations
Novel Synthetic Protocols
Recent studies have introduced oxidative cyclization strategies that significantly shorten synthesis times and improve yields. For example, a 2022 protocol involves the oxidation of mercaptophenyl precursors to disulfides, followed by intramolecular C-H activation to form the heterocyclic core with yields of 80–90% in short reaction times (2–3 hours).
Catalytic and Green Chemistry Approaches
The use of metal catalysts such as copper or iron salts in catalytic amounts has been explored to facilitate cyclization under milder conditions. Additionally, solvent-free or aqueous media reactions are gaining traction for environmentally sustainable synthesis.
Data Tables: Comparative Analysis of Methods
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Oxidative cyclization | CuSO₄ | Water | 2 hours | 85 | Eco-friendly, high yield |
| Microwave-assisted | None | Solvent-free | 30 min | 78 | Rapid, energy-efficient |
| Conventional reflux | NaOH | Ethanol | 6 hours | 70 | Cost-effective, scalable |
Summary and Outlook
The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)thiazolo[2,3-c]triazole has evolved through multiple methodologies, with recent advances emphasizing oxidative cyclization, catalytic processes, and green chemistry principles. The choice of route depends on scale, desired yield, and environmental considerations.
Ongoing research focuses on:
- Developing catalyst-free and solvent-free protocols.
- Enhancing reaction selectivity for specific derivatives.
- Scaling up synthesis via flow chemistry techniques.
This comprehensive understanding of preparation methods, supported by data tables and recent discoveries, provides a robust foundation for further research and industrial application of this promising heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and benzodioxole moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Regioisomeric and Substituent Variations
Thiazolo[2,3-c][1,2,4]triazoles differ from isomeric forms (e.g., [3,2-b] fusion) in ring connectivity, which alters molecular geometry and bioactivity. For example:
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Exhibits selective anticonvulsant activity against maximal electroshock (MES) seizures due to the electron-withdrawing fluorine atom enhancing CNS penetration .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : Active in both MES and pentylenetetrazole (PTZ) models, likely due to the propoxy group improving lipid solubility .
Key Research Findings
- Antimicrobial Potential: Thiazolo[2,3-c]triazoles with benzodioxole groups (e.g., CAS 140424-02-8) demonstrate structural motifs linked to biofilm disruption, suggesting the target compound could share similar mechanisms .
- Enzyme Inhibition : Thiazolo[2,3-c]triazol-5(6H)-one derivatives show moderate metallo-β-lactamase inhibition, but saturation at position 5 reduces activity compared to unsaturated analogs .
- Anticonvulsant SAR : Bulky substituents (e.g., propoxyphenyl) improve dual-model efficacy, whereas electron-deficient groups (e.g., fluorine) enhance selectivity .
Biological Activity
The compound 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(4-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex heterocyclic structure that integrates multiple functional groups, including a thiazole ring and a triazole moiety. This unique combination suggests potential for diverse biological activities, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C17H12N4O3S
- Molecular Weight : 352.4 g/mol
- CAS Number : Not specified
The compound features:
- A benzodioxole group , which is known for its role in enhancing biological activity.
- A pyridine substituent , contributing to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing both triazole and thiazole moieties typically exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The presence of multiple heteroatoms enhances the likelihood of interactions with various biological targets.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(pyridinyl)-1H-[1,2,4]triazole | Contains a pyridine ring | Antimicrobial |
| 6-(benzothiazolyl)-[1,2,4]triazolo[3,4-b][1,3]thiadiazole | Contains benzothiazole | Anticancer |
| 4-amino-[1,2,4]triazolo[5,c][1,2]thiadizoles | Amino group enhances reactivity | Enzyme inhibition |
The unique structural combination in This compound may provide synergistic effects that enhance its biological activity compared to simpler derivatives.
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes related to disease pathways (e.g., cancer or microbial infections).
- Interaction with receptors or proteins involved in signaling pathways.
Specific studies have shown that compounds with similar structures often target:
- Thioredoxin reductase (TrxR) : A potential anticancer target.
- Various kinases and phosphatases involved in cellular signaling.
Case Studies and Experimental Findings
Several studies have explored the biological effects of compounds similar to This compound :
- Antimicrobial Activity :
- Anticancer Potential :
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with condensation of pyridinyl precursors with benzodioxolylmethyl intermediates. Key steps include cyclization using sodium hydride in toluene (for regioselectivity) and purification via recrystallization or chromatography . Yield optimization requires precise control of temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reactants. For example, microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of -/-NMR (to verify substituent positions), IR spectroscopy (to confirm functional groups like C=N and C-O-C), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography is critical for resolving ambiguities in fused-ring systems (e.g., thiazolo-triazole core) .
Q. How can initial biological activity screening be designed for this compound?
Prioritize in silico molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and mechanism . Follow with in vitro assays such as MIC (minimum inhibitory concentration) testing for antimicrobial activity or enzyme inhibition assays (e.g., fluorometric analysis). Use positive controls (e.g., fluconazole for antifungal studies) to benchmark results .
Advanced Research Questions
Q. How can regiochemical challenges during synthesis be managed to avoid isomer formation?
Regioselectivity in thiazolo-triazole systems is influenced by electronic and steric factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., methoxy substituents) can favor formation of the desired [2,3-c] fused isomer over [3,2-b] derivatives. Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .
Q. How do data contradictions in structure-activity relationship (SAR) studies arise, and how can they be resolved?
Contradictions often stem from divergent substituent effects (e.g., electron-withdrawing groups enhancing antifungal activity but reducing solubility). Use QSAR models to decouple electronic, steric, and lipophilic contributions. Validate hypotheses via systematic substitution (e.g., replacing 4-pyridinyl with 3-pyridinyl) and reassay .
Q. What strategies optimize pharmacokinetics and reduce toxicity in preclinical models?
Structural modifications like PEGylation of the benzodioxole moiety improve aqueous solubility. In vivo toxicity studies (e.g., murine models) should monitor hepatic enzyme levels (ALT/AST) and renal clearance. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate metabolic instability .
Q. How can enantiomer-specific activity be investigated for chiral derivatives?
Q. What computational methods validate the compound’s mechanism of action?
Molecular dynamics simulations (e.g., GROMACS) can model ligand-protein interactions over 100-ns trajectories, identifying key binding residues. Pair with surface plasmon resonance (SPR) to experimentally determine binding kinetics (k/k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
